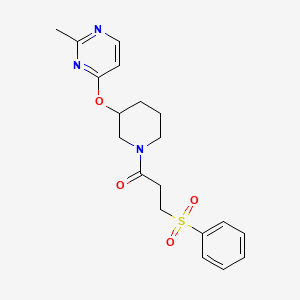

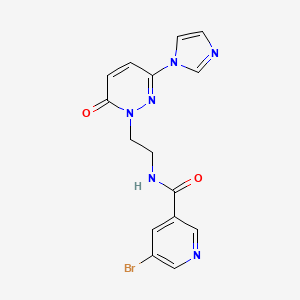

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various benzenesulfonamide derivatives has been a subject of interest in recent research due to their potential biological activities. While the specific compound "N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide" is not directly mentioned in the provided papers, the synthesis methods for related compounds can offer insights into possible synthetic routes. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved structure-activity relationship (SAR) studies and biochemical characterization, indicating a stepwise approach to achieve high-affinity inhibitors . Similarly, ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were synthesized using stepwise nucleophilic substitution, which could be a relevant method for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network . These interactions are significant as they could influence the binding affinity and selectivity of the compound towards biological targets.

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, which are essential for their biological efficacy. The synthesis of Co(II) and Ni(II) complexes containing benzenesulfonamide derivatives demonstrated the ability of these compounds to form complexes with metal ions, which could be relevant for the compound if metal-binding properties are desired .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the presence of different substituents on the benzenesulfonamide core can significantly affect their solubility, stability, and reactivity. The compounds synthesized in the studies showed varying degrees of biological activity, which could be attributed to their distinct physical and chemical properties .

Scientific Research Applications

Antiproliferative Activity

Several N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, including related sulfonamide compounds, have been synthesized and investigated for potential antiproliferative agents. The synthesized compounds were tested against a panel of tumor cell lines, including breast cancer and neuroblastoma cell lines, showing promising antiproliferative activity. Among these, specific derivatives displayed high antiproliferative activity, suggesting the utility of sulfonamide hybrid compounds in developing new anticancer agents (Motavallizadeh et al., 2014).

Enzyme Inhibition and Antioxidant Properties

Novel benzenesulfonamides incorporating 1,3,5-triazine moieties have been investigated for their antioxidant properties and inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These compounds demonstrated moderate antioxidant activity and significant inhibitory potency against AChE and BChE, providing insights into their potential applications in treating diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Photodynamic Therapy (PDT)

New zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been developed, exhibiting high singlet oxygen quantum yield. These compounds show significant potential for use as Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment, highlighting the role of sulfonamide derivatives in enhancing the photophysical and photochemical properties of photosensitizers (Pişkin et al., 2020).

Molecular Docking and Inhibitor Studies

N-(Dimethylamino)methylidene-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been synthesized and analyzed through molecular docking studies as a cyclooxygenase-2 inhibitor. Although the compound did not show significant inhibition potency, the structural analysis and molecular docking provide valuable insights into designing more effective enzyme inhibitors (Al-Hourani et al., 2016).

properties

IUPAC Name |

N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N4O4S/c1-4-25-14-19-9-12(13(20-14)22(2)3)21-27(23,24)11-7-5-10(6-8-11)26-15(16,17)18/h5-9,21H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSIMFLFTPBWIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=N1)N(C)C)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/no-structure.png)

![(3,4-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2521274.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2521275.png)

![N-[(5-butan-2-ylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2521284.png)

![(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2521287.png)

![4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2521288.png)